Product packaging for 2-Fluoro-6-(trifluoromethoxy)aniline(Cat. No.:)

2-Fluoro-6-(trifluoromethoxy)aniline

Cat. No.: B8240428
M. Wt: 195.11 g/mol
InChI Key: OROLFTZBSGWBAV-UHFFFAOYSA-N
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Description

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of chemical innovation, particularly in the development of pharmaceuticals and agrochemicals. nbinno.com Fluorinated aromatic amines, a key class of these compounds, serve as vital building blocks in the synthesis of complex chemical entities. alfa-chemistry.comnih.gov The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govwechemglobal.com Within this context, 2-Fluoro-6-(trifluoromethoxy)aniline emerges as a compound of interest, featuring two distinct fluorine-containing substituents on an aniline (B41778) core. Its unique substitution pattern provides a platform for investigating the combined effects of these groups on the molecule's reactivity and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F4NO B8240428 2-Fluoro-6-(trifluoromethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROLFTZBSGWBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Derivatization Strategies

Reactivity of the Aniline (B41778) Moiety in 2-Fluoro-6-(trifluoromethoxy)aniline

The aniline moiety, consisting of the amino group (-NH₂) and the benzene (B151609) ring, is the primary center of reactivity. The amino group profoundly influences the outcomes of aromatic substitution reactions and serves as a nucleophilic site for derivatization.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org

In the case of this compound, the fluorine atom at the C2 position can act as a leaving group. The reaction is significantly influenced by the other substituents:

Activation: The trifluoromethoxy (-OCF₃) group at the C6 position is a powerful electron-withdrawing group. Its location ortho to the fluorine atom provides strong stabilization for the Meisenheimer complex, thereby activating the ring for nucleophilic attack at the C2 position. masterorganicchemistry.com

Deactivation: Conversely, the amino (-NH₂) group at the C1 position is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack.

PositionSubstituentElectronic Effect on SNArInfluence on Reactivity
C1-NH₂ (Amino)Electron-Donating (Resonance)Deactivating
C2-F (Fluoro)Leaving Group / Inductively WithdrawingSite of Substitution / Ring Activation
C6-OCF₃ (Trifluoromethoxy)Electron-Withdrawing (Inductive)Strongly Activating (ortho position)

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. total-synthesis.com The regiochemical outcome is determined by the directing effects of the substituents already present. libretexts.org In this compound, the directing effects are as follows:

-NH₂ (Amino) Group: This is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comlkouniv.ac.in It directs incoming electrophiles to the C2, C4, and C6 positions.

-F (Fluoro) Group: This is a deactivating group due to its strong inductive electron withdrawal. However, due to lone pair donation, it is an ortho, para-director. libretexts.org

-OCF₃ (Trifluoromethoxy) Group: This is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect. mdpi.com

SubstituentPositionActivating/DeactivatingDirecting EffectPredicted Substitution Site
-NH₂C1Strongly ActivatingOrtho, ParaC4
-FC2Weakly DeactivatingOrtho, Para-
-OCF₃C6Strongly DeactivatingMeta-

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com For this compound, these reactions are expected to yield the corresponding 4-substituted product.

The primary amino group of the aniline moiety readily undergoes condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

Studies on the closely related compound, 2-(trifluoromethoxy)aniline, have demonstrated the successful synthesis of a series of novel Schiff bases through reactions with various aromatic aldehydes. These findings indicate that the aniline functionality remains highly reactive for imine formation despite the presence of the electron-withdrawing trifluoromethoxy group. The this compound is expected to exhibit similar reactivity, allowing for the synthesis of a diverse range of Schiff base derivatives.

Aldehyde ReactantResulting Schiff Base from 2-(trifluoromethoxy)aniline
4-Nitrobenzaldehyde(E)-N-(4-nitrobenzylidene)-2-(trifluoromethoxy)aniline
4-Chlorobenzaldehyde(E)-N-(4-chlorobenzylidene)-2-(trifluoromethoxy)aniline
2-Hydroxybenzaldehyde(E)-2-(((2-(trifluoromethoxy)phenyl)imino)methyl)phenol
4-(Dimethylamino)benzaldehyde(E)-N-(4-(dimethylamino)benzylidene)-2-(trifluoromethoxy)aniline
2,4-Dichlorobenzaldehyde(E)-N-(2,4-dichlorobenzylidene)-2-(trifluoromethoxy)aniline

Reactivity of the Fluoro and Trifluoromethoxy Substituents

The fluorine-containing substituents are not merely spectators; they define the electronic landscape of the aromatic ring and offer potential, albeit challenging, sites for further transformation.

The electronic character of an aromatic ring is profoundly influenced by its substituents, a phenomenon quantified by Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent at the meta (σm) and para (σp) positions. A positive value indicates an electron-withdrawing (deactivating) effect, while a negative value signifies an electron-donating (activating) effect.

Trifluoromethoxy (-OCF₃): This group is one of the most strongly electron-withdrawing substituents. The three fluorine atoms inductively withdraw electron density from the oxygen and, subsequently, from the aromatic ring. Its ability to donate electrons via resonance is significantly diminished compared to a methoxy (B1213986) (-OCH₃) group, resulting in a powerful deactivating effect. mdpi.com

The combined presence of these two deactivating groups significantly lowers the electron density of the aromatic ring, which is counterbalanced by the electron-donating amino group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Primary Electronic EffectOverall Effect on EAS
-NH₂ (Amino)-0.66-0.16Resonance DonationStrongly Activating
-F (Fluoro)+0.06+0.34Inductive WithdrawalWeakly Deactivating
-OCH₃ (Methoxy)-0.27+0.12Resonance DonationActivating
-OCF₃ (Trifluoromethoxy)+0.35+0.40Strong Inductive WithdrawalStrongly Deactivating
-CF₃ (Trifluoromethyl)+0.54+0.43Strong Inductive WithdrawalStrongly Deactivating

Data sourced from Hansch, C. et al. (1991) and other sources. wikipedia.orgresearchgate.net

The carbon-fluorine bonds in both the fluoro and trifluoromethoxy groups are exceptionally strong, rendering them highly stable and generally unreactive. However, advanced synthetic methods have been developed for C-F bond activation and transformation.

Defluorination: The transformation of a trifluoromethyl or trifluoromethoxy group is challenging due to the high C-F bond dissociation energy. ccspublishing.org.cn Nevertheless, reactions involving reductive defluorination can be achieved using specific reagents like low-valent metals, electrochemical methods, or photoredox catalysis. ccspublishing.org.cnrsc.orgnih.gov For instance, trifluoromethylarenes can undergo protolytic defluorination in the presence of superacids. nih.gov Additionally, certain trifluoromethylphenols have been observed to undergo spontaneous defluorination under alkaline aqueous conditions. rsc.org The aromatic C-F bond can also be cleaved, often through transition-metal-catalyzed processes or under the conditions of nucleophilic aromatic substitution as discussed previously. nih.govmdpi.com

Fluorination: Further fluorination of the aromatic ring is an electrophilic substitution reaction. Given that the existing substituents deactivate the ring and the most activated position (C4) is the preferred site for other electrophiles, direct electrophilic fluorination is synthetically unfavorable. Modifying the trifluoromethoxy group to introduce more fluorine atoms is not a conventional transformation and would require highly specialized reagents under harsh conditions.

Derivatization Techniques for Analytical Applications

Chemical derivatization is a crucial strategy in analytical chemistry to modify an analyte, such as this compound, to enhance its suitability for a specific analytical method. jfda-online.com This process involves converting the target compound into a derivative with more favorable properties for separation and detection. jfda-online.comsigmaaldrich.com For analytes with polar functional groups like the primary amine in this compound, derivatization is often necessary to improve volatility for gas chromatography (GC) or to enhance ionization efficiency for mass spectrometry (MS). jfda-online.comsigmaaldrich.comresearchgate.net The introduction of specific chemical tags can also significantly improve the detectability and selectivity of the analysis. jfda-online.com

Direct identification and quantification of specific nitrogen-containing groups, such as the amino group in this compound, can be challenging using X-ray Photoelectron Spectroscopy (XPS) when other nitrogen species with similar chemical shifts are present. osti.gov Chemical Derivatization XPS (CD-XPS) is a technique used to overcome this limitation. osti.gov It involves reactively tagging the specific functional group of interest—in this case, the primary amino group—with a molecule that contains an element not originally present on the surface. osti.gov

For the analysis of amino groups, fluorine-containing derivatization reagents are commonly employed. osti.gov Reagents such as (4-trifluoromethyl)benzaldehyde (TFBA) and pentafluorobenzaldehyde (B1199891) (PFB) react specifically with primary amino groups to form an imine, thereby attaching a trifluoromethyl or pentafluorophenyl tag, respectively. osti.gov The high electronegativity of fluorine makes it an excellent label for XPS detection. By quantifying the fluorine signal, a more accurate determination of the surface concentration of primary amines can be achieved. osti.gov This method allows for a clear distinction between primary amines and other nitrogen functionalities like amides or imines that may be present. osti.gov

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is a key step to improve analytical performance. jfda-online.comresearchgate.net The polar nature of the amino group in this compound makes it less volatile and prone to interactions with the chromatographic system, which can be addressed through derivatization. sigmaaldrich.com

In GC-MS, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. sigmaaldrich.com This is achieved by replacing the active hydrogen on the amino group with a less polar moiety. sigmaaldrich.com Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640), are widely used to convert amines into their corresponding fluoroacyl derivatives. jfda-online.com This process not only increases volatility but also significantly enhances detectability, particularly when using an electron capture detector (ECD) or for negative chemical ionization mass spectrometry, due to the introduction of multiple fluorine atoms. jfda-online.com

In LC-MS, derivatization can be employed to improve chromatographic behavior, enhance ionization efficiency, and increase the specificity of detection. researchgate.net By introducing certain functional groups, the analyte's retention characteristics on a reversed-phase column can be modified. researchgate.net Furthermore, derivatization can add a readily ionizable group to the molecule, leading to a significant increase in signal intensity in the mass spectrometer. researchgate.netnih.gov

Table 1: Common Derivatization Reagents for Amines in GC-MS and LC-MS Analysis
TechniqueReagent ClassExample ReagentPurposeReference
GC-MSFluorinated AnhydridesPentafluoropropionic anhydride (PFPA)Increases volatility and improves detectivity (especially NCI-MS). jfda-online.com
GC-MSSilylation ReagentsN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Increases volatility and thermal stability; forms stable derivatives. sigmaaldrich.com
LC-MSPyridinium Reagents2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)Improves ionization efficiency in positive ESI mode. researchgate.net
LC-MSCarbonyl-reactive Reagents2-hydrazinoquinoline (HQ)Used for simultaneous analysis of various compounds by improving MS detection. researchgate.net

Complexation Chemistry and Coordination Compounds

Fluorinated anilines, including this compound, are valuable precursors in the synthesis of ligands for coordination chemistry. researchgate.net The presence of fluorine atoms can significantly influence the electronic properties and stability of the resulting metal complexes. nih.gov

Schiff bases are a significant class of ligands in coordination chemistry, synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.govmdpi.com The resulting compound contains an imine or azomethine group (-C=N-), which is crucial for coordinating with metal ions. nih.govtsijournals.com

The synthesis of metal complexes using Schiff bases derived from fluorinated anilines generally follows a two-step process. First, the fluorinated aniline, such as this compound, is reacted with an appropriate aldehyde (e.g., salicylaldehyde) in a suitable solvent, often with refluxing, to form the Schiff base ligand. nih.govtsijournals.comsemanticscholar.org Subsequently, this ligand is introduced to a solution containing a metal salt (e.g., chlorides or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) to form the desired coordination compound. tsijournals.comsemanticscholar.org The Schiff base ligands coordinate to the metal ions, often through the azomethine nitrogen and another donor atom if present, such as the oxygen from a hydroxyl group on the aldehyde precursor. nih.gov

The characterization of these newly synthesized metal complexes is performed using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Techniques for Characterization of Schiff Base Metal Complexes
TechniqueInformation ObtainedReference
Infrared (IR) SpectroscopyConfirms the formation of the C=N bond and indicates coordination to the metal ion. semanticscholar.org
UV-Visible (UV-Vis) SpectroscopyProvides information about the electronic transitions and geometry of the complex. semanticscholar.org
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidates the structure of the ligand and confirms complex formation. semanticscholar.org
Elemental AnalysisDetermines the empirical formula and stoichiometry of the complex. semanticscholar.org
Thermal Analysis (TGA/DTA)Investigates the thermal stability of the complexes. semanticscholar.org

This compound serves as a valuable building block or precursor for the synthesis of more elaborate ligands. researchgate.net The primary amino group is a reactive handle that allows for the construction of larger molecular architectures through reactions like imine condensation to form Schiff bases. researchgate.netnih.gov

The incorporation of the fluorinated aniline moiety into a ligand structure can impart desirable properties. Strong and inert carbon-fluorine (C-F) bonds contribute to the formation of robust and stable supporting ligands, which can be beneficial in applications such as catalysis. researchgate.net The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents can modulate the electronic properties of the resulting ligand and, consequently, the reactivity and stability of its metal complexes. nih.gov Therefore, this compound is a key starting material for creating custom-designed ligands for various applications in coordination chemistry and materials science. researchgate.netmdpi.com

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of available scientific literature and chemical databases indicates a significant gap in dedicated computational and theoretical studies for the specific compound, this compound. While extensive research exists on related aniline derivatives, such as 2-fluoroaniline and various trifluoromethylanilines, published studies focusing on the precise molecular geometry, electronic structure, and vibrational spectra of this compound are not currently available.

Computational chemistry relies on established methods to model and predict molecular characteristics. These investigations are crucial for understanding the behavior and properties of chemical compounds. The primary approaches requested for this analysis include:

Ab initio Methods: These are quantum chemistry methods based on first principles, without the inclusion of experimental data. They solve the Schrödinger equation to provide highly accurate molecular properties.

Density Functional Theory (DFT): A widely used computational method that maps the electron density of a multi-electron system to determine its energy and other properties. It offers a balance between accuracy and computational cost.

Vibrational Spectral Analysis: Theoretical calculations are used to predict the infrared (IR) and Raman spectra of a molecule. This involves determining the vibrational frequencies and modes of the molecule's bonds.

Normal Coordinate Analysis (NCA): A method used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion.

Without these specific research findings, any attempt to create the requested data tables and detailed analysis would be speculative and would not meet the required standards of scientific accuracy. The distinct electronic effects of the fluorine and trifluoromethoxy groups at the ortho positions relative to the amine group create a unique chemical environment that cannot be accurately extrapolated from studies on simpler, related molecules. Therefore, until dedicated computational studies on this compound are conducted and published, a comprehensive and scientifically rigorous article on this specific topic cannot be produced.

Computational and Theoretical Studies of 2 Fluoro 6 Trifluoromethoxy Aniline

Solvent Effects on Molecular Properties

A pertinent example is the computational study of various aniline (B41778) derivatives, which reveals a distinct correlation between the dielectric constant of the solvent and the calculated molecular dipole moment and polarizability. In such studies, the Polarizable Continuum Model (PCM) is a commonly employed computational method to simulate the effects of a solvent. This model treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

Detailed Research Findings

Research on substituted anilines has demonstrated that as the polarity of the solvent increases, there is a corresponding increase in the calculated dipole moment of the molecule. This is because the polar solvent molecules create a reaction field that interacts with the solute's dipole, leading to a greater polarization of the solute's electron density and, consequently, an enhanced dipole moment. This stabilization of the ground state in polar solvents is a key aspect of understanding solvatochromic effects, where the absorption spectra of a compound shift in response to solvent polarity.

The polarizability of a molecule, which is a measure of the deformability of its electron cloud in an electric field, is also influenced by the solvent. Theoretical calculations have shown that the average polarizability of substituted anilines tends to increase with the dielectric constant of the solvent. A higher polarizability in more polar solvents suggests that the molecule's electron cloud is more easily distorted, which can have implications for its reactivity and intermolecular interactions.

To illustrate these solvent effects, the following data tables present the calculated dipole moments and average polarizabilities for a representative substituted aniline, 4-Nitroaniline, in various solvents with differing dielectric constants. This data serves as a proxy to understand the potential behavior of 2-Fluoro-6-(trifluoromethoxy)aniline under similar conditions.

Interactive Data Table: Solvent Effects on the Dipole Moment of 4-Nitroaniline

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Gas Phase1.006.28
Cyclohexane2.027.84
Chloroform4.818.58
Tetrahydrofuran7.588.81
Dichloromethane8.938.87
Acetone20.709.11
Ethanol24.559.15
Methanol32.639.21
Water78.399.29

Interactive Data Table: Solvent Effects on the Average Polarizability of 4-Nitroaniline

SolventDielectric Constant (ε)Calculated Average Polarizability (a.u.)
Gas Phase1.0099.45
Cyclohexane2.02104.38
Chloroform4.81106.33
Tetrahydrofuran7.58106.91
Dichloromethane8.93107.06
Acetone20.70107.60
Ethanol24.55107.70
Methanol32.63107.84
Water78.39108.05

These tables clearly demonstrate the trend of increasing dipole moment and polarizability with rising solvent polarity for a related aniline derivative. It is reasonable to hypothesize that this compound would exhibit a similar qualitative trend, where its molecular properties are modulated by the nature of the solvent environment. The magnitude of these changes would, of course, be specific to its unique electronic structure, which is influenced by the presence of both the fluoro and trifluoromethoxy substituents on the aniline ring.

Applications in Advanced Materials and Chemical Synthesis

As a Building Block in Organic Synthesis

2-Fluoro-6-(trifluoromethoxy)aniline serves as a versatile precursor in organic synthesis. Its functional groups—the primary amine, the fluoro substituent, and the trifluoromethoxy group—offer multiple reaction sites for constructing more complex molecular architectures. General protocols for the synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives highlight their utility as synthetic building blocks for a broad spectrum of applications. nih.govnih.gov

The incorporation of fluorine and trifluoromethoxy groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. nih.gov Molecules containing the trifluoromethoxy group often exhibit desirable pharmacological properties. nih.gov Synthetic procedures have been developed for creating ortho-trifluoromethoxylated aniline derivatives, establishing them as useful building blocks for the discovery and development of new pharmaceuticals. nih.govnih.gov While 2-trifluoromethoxy-aniline (lacking the fluoro group) is a known intermediate for active ingredients in medicine, the specific applications of the 2-fluoro-6-(trifluoromethoxy) isomer are part of ongoing research into novel fluorinated therapeutics. google.com

In the agrochemical industry, fluorine-containing compounds are integral to the development of modern herbicides, insecticides, and fungicides. researchgate.net The trifluoromethoxy group is a key substituent used to modulate the biological activity and physicochemical properties of active ingredients. nih.gov Ortho-trifluoromethoxylated aniline derivatives are recognized as valuable precursors for the synthesis of new agrochemicals. nih.govnih.gov The strategic placement of the fluoro and trifluoromethoxy groups in this compound makes it a candidate for creating next-generation crop protection agents.

Fluorinated anilines are excellent precursors for synthesizing a wide range of bicyclic and tricyclic heterocyclic compounds due to the reactivity of the aniline moiety and the influence of the fluorine substituents. The synthesis of quinoxalines, for example, often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov Similarly, various classical and modern synthetic routes, such as the Skraup, Friedländer, or Combes syntheses, utilize anilines to construct the quinoline (B57606) core. organic-chemistry.org

While these are established pathways for analogous compounds, specific documented examples detailing the use of this compound as a direct precursor for these heterocycles are not prevalent in published research. However, the reactivity of analogous compounds provides a strong indication of its potential. For instance, the related compound 2-fluoro-4-(trifluoromethyl)aniline (B1271942) is explicitly used as a precursor for bicyclic heterocycles like quinoxalines and quinolines, as well as tricyclic systems including benzoimidazotriazines, phenazines, and phenoxazines. ossila.com This suggests that this compound is a viable, though less commonly documented, substrate for similar transformations.

Table 1: Heterocyclic Systems Synthesized from Fluorinated Anilines

Heterocycle Class General Aniline Precursor Type Common Synthetic Method
Quinoxalines Ortho-phenylenediamines Condensation with 1,2-dicarbonyl compounds
Quinolines Anilines Friedländer Synthesis, Combes Synthesis, Skraup Synthesis
Benzoimidazotriazines Fluorinated Anilines Multi-step cyclization reactions
Phenazines Fluorinated Anilines Oxidative cyclization pathways

| Phenoxazines | Fluorinated Anilines | Cyclization involving ortho-aminophenol derivatives |

Triarylmethane structures are the core of many synthetic dyes and functional materials. The synthesis of these derivatives can be achieved through various methods, including the conjugated addition of anilines to specific precursors. While direct synthetic examples using this compound are not widely reported, its structural analogue, 2-fluoro-4-(trifluoromethyl)aniline, is utilized to synthesize triarylmethane derivatives via a silver-catalyzed regioselective 1,6-hydroarylation with para-quinone methides. ossila.com This established reactivity for a similar fluorinated aniline highlights a potential synthetic application for this compound.

The aniline functional group, combined with the electronically modified aromatic ring, makes this compound a potential candidate for incorporation into ligands for transition metal catalysis. The nitrogen atom can act as a coordination site, and the fluorine substituents can be used to fine-tune the electronic properties of the resulting metal complex. This can influence the catalyst's activity, stability, and selectivity. Although specific ligands derived from this exact aniline are not detailed in the available literature, the use of substituted anilines in ligand synthesis is a well-established field.

In Advanced Materials and Specialty Chemicals

The unique properties conferred by the trifluoromethoxy group make aniline derivatives containing this moiety valuable for the development of advanced functional materials. nih.gov The high lipophilicity and electronic nature of the OCF3 group can influence the properties of polymers, liquid crystals, and other specialty chemicals. General synthetic protocols indicate that ortho-trifluoromethoxylated aniline derivatives are useful building blocks for creating functional materials. nih.gov Therefore, this compound is a promising intermediate for specialty chemicals where properties like thermal stability, chemical resistance, and specific electronic characteristics are desired.

Polymers and Performance Fluids

As a fluorinated building block, this compound holds potential for incorporation into specialty polymers and performance fluids. The trifluoromethoxy group is known to enhance properties such as thermal stability and chemical resistance. Aniline derivatives, in general, are foundational to the synthesis of a variety of polymers. The presence of fluorine in such monomers can lead to materials with low surface energy, high durability, and specific dielectric properties, making them suitable for advanced coatings, seals, and lubricants used in demanding environments.

Dyes and Electronic Materials

Fluorinated anilines serve as important intermediates in the synthesis of dyes and materials for electronic applications. For instance, similar compounds like 2-Fluoro-4-(trifluoromethyl)aniline are used as precursors for dyes and active pharmaceutical ingredients (APIs). ossila.com The strong electron-withdrawing nature of the fluoro and trifluoromethoxy substituents in this compound can significantly alter the electronic properties of molecules derived from it. This makes it a potentially useful intermediate for creating organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or as charge transport layer materials, where fine-tuning of energy levels is crucial. The synthesis protocols for ortho-trifluoromethoxylated anilines emphasize their utility as building blocks for functional materials, a category that broadly includes electronic materials. nih.govjove.com

Role of Fluorinated Anilines in Enhancing Material Properties

The strategic incorporation of fluorine atoms into aniline derivatives is a widely used tactic to modulate molecular properties for applications in materials science and medicinal chemistry. nih.gov The trifluoromethoxy (-OCF3) group, in particular, offers a unique blend of high electronegativity and lipophilicity. nih.gov

Metabolic Stability: In the context of pharmaceuticals and agrochemicals, fluorination is a key strategy to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic attack by enzymes like cytochrome P-450, which are responsible for breaking down many organic molecules in the body. sigmaaldrich.com By replacing a metabolically vulnerable carbon-hydrogen bond with a C-F bond, the metabolic half-life of a compound can be prolonged, improving its efficacy and duration of action. ontosight.ai

Lipophilicity: Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter influencing its absorption and distribution. The trifluoromethoxy group is noted for its excellent lipophilicity. nih.gov Strategic fluorination can increase a molecule's ability to permeate cell membranes, which can be advantageous for drug delivery and the bioavailability of agrochemicals. sigmaaldrich.com The effect of fluorine on lipophilicity is complex and depends on the specific fluorination pattern. While fluorination of an aromatic ring generally increases lipophilicity, certain aliphatic fluorination patterns can be used to reduce it, offering a tool to fine-tune this property. nih.govossila.com

Binding Interactions: Fluorine's high electronegativity allows it to participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial for how a molecule binds to a biological target or assembles in a material. jove.com Fluorine can act as a hydrogen bond acceptor, influencing the conformation and binding affinity of a ligand to a protein. nih.gov These interactions can enhance the selectivity and strength of binding, leading to more potent and specific drugs or more ordered and stable advanced materials. jove.com The introduction of fluorine can also alter the electronic distribution within an aromatic ring, affecting interactions like π-stacking. nih.gov

Below is an interactive data table summarizing the key properties of this compound.

PropertyValue
CAS Number 1803830-73-0
Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
Boiling Point (Predicted) 149.7 ± 35.0 °C
Density (Predicted) 1.431 ± 0.06 g/cm³
pKa (Predicted) 1.06 ± 0.10

Data sourced from chemicalbook.com

The table below summarizes the general effects of incorporating fluorinated groups into aniline-based structures.

Property EnhancedEffect of FluorinationRationale
Metabolic Stability IncreasedThe high strength of the C-F bond resists enzymatic cleavage. sigmaaldrich.com
Lipophilicity Modulated (often increased)The -OCF3 group is highly lipophilic, aiding membrane permeability. nih.gov
Binding Interactions Altered and often strengthenedFluorine can act as a hydrogen bond acceptor and engage in other non-covalent interactions. nih.govjove.com

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Routes

The synthesis of ortho-trifluoromethoxylated aniline (B41778) derivatives, including 2-Fluoro-6-(trifluoromethoxy)aniline, has been a significant challenge in organic synthesis. researchgate.net Conventional methods often involve harsh conditions, poor substrate scope, or the use of toxic and difficult-to-handle reagents. researchgate.netnih.gov Future research is intensely focused on developing more efficient, user-friendly, and scalable synthetic protocols.

A significant advancement has been the development of a two-step sequence involving the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives, followed by an intramolecular OCF3 migration. researchgate.netnih.gov This protocol is noted for its operational simplicity, use of bench-stable reagents, high tolerance for various functional groups, and amenability to gram-scale synthesis. researchgate.netnih.gov The process begins with the preparation of a precursor, such as methyl 4-(N-hydroxyacetamido)benzoate, through the reduction of a nitrobenzoate. nih.gov This is followed by O-trifluoromethylation using a reagent like Togni reagent II in the presence of a catalyst, and then a thermally induced migration of the OCF3 group to the ortho position on the aromatic ring. nih.govnih.govjove.com

Future work aims to refine this and other methods to improve yields, reduce reaction times, and lower costs. One reported synthesis route involves the reaction of 2-chloronitrobenzene with sodium trifluoromethoxide, followed by the reduction of the nitro group. ontosight.ai The development of one-pot syntheses is also a key objective, which would streamline the process and make it more attractive for industrial applications. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Ortho-Trifluoromethoxylated Anilines

MethodKey Reagents/StepsAdvantagesChallenges/Research Focus
Intramolecular OCF3 Migration1. N-aryl-N-hydroxylamine formation 2. O-trifluoromethylation (e.g., Togni Reagent II) 3. Thermally induced migrationOperationally simple, high functional group tolerance, scalable, uses bench-stable reagents. researchgate.netnih.govOptimizing thermal conditions, improving regioselectivity for complex substrates.
Nucleophilic Aromatic SubstitutionStarting from compounds like 2-chloronitrobenzene with sodium trifluoromethoxide, followed by nitro reduction. ontosight.aiPotentially direct route.Availability and stability of trifluoromethoxide source, managing regioselectivity. mdpi.com
Traditional MethodsDeoxyfluorination of fluoroformates, chlorine/fluorine exchange. researchgate.netEstablished chemistry.Harsh conditions, use of toxic reagents, poor substrate scope. researchgate.net

Exploration of New Catalytic Systems for Derivatization

The derivatization of the aniline core of this compound is crucial for creating new molecules with tailored properties for pharmaceuticals, agrochemicals, and materials science. nih.govnbinno.com Future research is heavily invested in discovering novel catalytic systems that can achieve these transformations with high efficiency, selectivity, and functional group tolerance.

Visible light photoredox catalysis is an emerging area for forming C–OCF3 bonds under mild conditions. nih.gov Research in this area could lead to new methods for synthesizing or derivatizing trifluoromethoxylated compounds. nih.gov For modifying the aniline group itself, recent advancements in main-group catalysis offer promising avenues. For instance, cheminformatics and machine learning are being used to develop and optimize triarylborane catalysts for the reductive alkylation of aniline derivatives. osaka-u.ac.jp

Furthermore, aniline-based catalysts themselves have been shown to significantly enhance the rates of derivatization reactions involving carbonyl compounds. nih.gov Applying these concepts could lead to the development of autocatalytic systems or highly efficient organocatalysts for the functionalization of this compound. The goal is to create catalytic cycles that are atom-economical, operate under mild conditions, and can be applied to a broad range of substrates to generate diverse libraries of derivatives.

Advanced Computational Modeling for Predictive Design

Advanced computational modeling is becoming an indispensable tool for accelerating the discovery and design of new molecules based on the this compound scaffold. Techniques like Density Functional Theory (DFT) are being employed to understand and predict the electronic properties, reactivity, and excited state character of fluorinated molecules. rsc.org

For instance, Time-Dependent DFT (TD-DFT) calculations can elucidate how trifluoromethoxy groups influence the orbital character of singlet and triplet excited states, which is critical for designing materials with specific photophysical properties like thermally activated delayed fluorescence (TADF). rsc.org Electrostatic potential maps, which can be generated using computational tools, provide valuable insights into the electronic distribution and potential reactivity of molecules containing trifluoromethoxy groups, aiding in the design of new drug candidates. mdpi.comresearchgate.net

Future research will likely involve the use of machine learning (ML) models trained on large quantum mechanical datasets, such as the Open Quantum Materials Database (OQMD). aps.org Such models can predict the stability and formation energy of novel derivatives, drastically reducing the time and resources required for experimental screening. aps.org This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of possessing desired characteristics.

Integration with High-Throughput Screening for Material Discovery

The integration of advanced synthesis and derivatization techniques with high-throughput screening (HTS) represents a paradigm shift in the discovery of new materials and bioactive compounds. numberanalytics.com HTS allows for the rapid testing of thousands or even millions of samples for a specific property, a process that is thousands of times faster than traditional lab methods. chemcopilot.com

In the context of this compound, libraries of derivatives can be synthesized using combinatorial chemistry approaches and then screened for various applications. numberanalytics.com In drug discovery, HTS is used to identify "hits"—compounds that show activity against a specific biological target. chemcopilot.com In materials science, HTS, often utilizing microarray technologies, can screen for materials with optimal properties for biomedical applications, electronics, or performance coatings. nbinno.comnih.gov

The future will see a tighter integration of automated synthesis platforms with HTS robotics and intelligent software. chemcopilot.com This synergy will enable a closed-loop discovery process where computational models predict promising structures, automated systems synthesize them, HTS platforms test their properties, and the resulting data is fed back into the models for the next cycle of design and discovery.

Investigation of Emerging Biological Applications (General Research Focus)

The unique physicochemical properties imparted by the trifluoromethoxy group—such as high lipophilicity and metabolic stability—make it a highly attractive functionality in medicinal chemistry. mdpi.com Consequently, derivatives of this compound are being investigated for a wide range of biological activities.

A key research focus is the synthesis and evaluation of Schiff bases derived from 2-(trifluoromethoxy)aniline. bjmu.edu.cn These compounds have been synthesized by reacting the aniline with various aromatic aldehydes and have been investigated for a broad spectrum of pharmacological properties, including antibacterial, antifungal, antimalarial, anti-trypanosomal, and anti-HIV activities. bjmu.edu.cn

Moreover, related trifluoromethoxyanilines are being incorporated into more complex molecules to target specific diseases. For example, 3-chloro-4-trifluoromethoxy aniline was used to synthesize a derivative of embelin, a natural product, creating a potent B-RAF inhibitor for treating melanoma. researchgate.net The general research focus is on using this compound as a versatile building block to create novel compounds that can interact with biological targets, leading to the development of new therapeutic agents. nih.govnbinno.com The trifluoromethoxy group is seen as a key tool for medicinal chemists to fine-tune the properties of drug candidates. mdpi.comnih.gov

Table 2: Investigated Biological Activities of Trifluoromethoxyaniline Derivatives

Derivative TypeGeneral Research FocusSpecific Activities InvestigatedReference
Schiff BasesBroad-spectrum antimicrobial and antiviral agents.Antibacterial, antifungal, antimalarial, anti-trypanosomal, anti-HIV. bjmu.edu.cn
Embelin DerivativesTargeted cancer therapy.B-RAF inhibition for melanoma. researchgate.net
General ScaffoldsDrug discovery and development.Used to enhance metabolic stability and lipophilicity in drug candidates. mdpi.comnih.gov

Sustainable and Scalable Production Methodologies

As the potential applications for this compound and its derivatives grow, the development of sustainable and scalable production methods becomes paramount. Future research in this area is guided by the principles of green chemistry, aiming to create processes that are not only efficient and cost-effective but also environmentally benign.

A key aspect of this research is the move away from hazardous reagents. For instance, developing synthetic routes that avoid explosive materials like sodium azide (B81097) is a critical goal for ensuring safety in large-scale industrial production. google.com The use of "user-friendly" and "bench-stable" reagents, as described in some novel synthetic protocols for ortho-OCF3 anilines, is a step in this direction. researchgate.netnih.gov

Scalability is another major consideration. Methodologies that are "amenable to gram-scale synthesis" are promising starting points for industrial scale-up. nih.govjove.com Research efforts are focused on optimizing reaction conditions, minimizing solvent use, and designing processes where by-products are non-toxic and easily managed. The ultimate goal is to establish a manufacturing process that is robust, high-yielding, and has a minimal environmental footprint, thereby ensuring the economic viability and long-term sustainability of producing this valuable chemical intermediate.

Q & A

Q. What are the recommended methods for synthesizing 2-Fluoro-6-(trifluoromethoxy)aniline in a laboratory setting?

To synthesize this compound, researchers often adapt protocols from structurally similar fluorinated anilines. A common approach involves:

  • Step 1 : Introducing the trifluoromethoxy group via nucleophilic aromatic substitution or Ullmann-type coupling under inert atmospheres (e.g., using Pd catalysts like tetrakis(triphenylphosphine)palladium) .
  • Step 2 : Fluorination at the ortho position using directed ortho-metalation or electrophilic fluorinating agents (e.g., Selectfluor®).
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradients) or recrystallization to achieve >95% purity .
    Note: Reaction optimization (e.g., solvent choice, temperature) is critical due to the electron-withdrawing nature of the trifluoromethoxy group.

Q. How should researchers characterize the purity and structure of this compound?

Key analytical methods include:

  • LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and retention time consistency with standards .
  • Multinuclear NMR :
    • ¹H NMR : Identify aromatic protons and amine signals.
    • ¹⁹F NMR : Resolve splitting patterns from fluorine atoms in trifluoromethoxy and fluoro substituents .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/F/O percentages .
  • FT-IR : Detect NH₂ stretching (~3400 cm⁻¹) and C-F/C-O-CF₃ vibrations .

Q. What are the critical safety considerations when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Keep in a cool, dry place (<25°C) away from oxidizers. The compound’s flash point (~53°C) necessitates fire prevention measures .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses involving fluorinated intermediates?

  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to minimize side reactions (e.g., dehalogenation) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Inert Atmosphere : Use nitrogen/argon to prevent amine oxidation during reactions .
  • Reaction Monitoring : Track intermediates via TLC or inline LCMS to terminate reactions at optimal conversion .

Q. What analytical challenges arise from the presence of both fluorine and trifluoromethoxy groups, and how can they be addressed?

  • ¹⁹F NMR Complexity : Overlapping signals from CF₃O and F substituents can be resolved using high-field instruments (≥400 MHz) and decoupling techniques .
  • LCMS Sensitivity : Optimize ionization parameters (e.g., ESI voltage) to detect low-abundance byproducts.
  • Stability Issues : Monitor for hydrolytic degradation of the trifluoromethoxy group under acidic/basic conditions using pH-controlled stability studies .

Q. How does the electronic influence of the trifluoromethoxy group affect the reactivity of the aniline ring in electrophilic substitution reactions?

The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing via inductive effects, directing electrophiles to the meta and para positions relative to itself. This contrasts with electron-donating groups (e.g., -OCH₃), which favor ortho/para substitution. Researchers must account for this when designing derivatives (e.g., nitration, halogenation) .

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